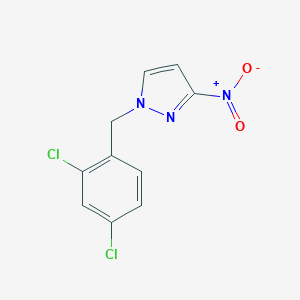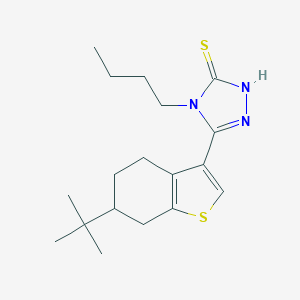![molecular formula C13H16N8O6 B456399 N-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B456399.png)
N-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is a complex organic compound featuring multiple nitro and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide typically involves multi-step reactions starting from commercially available precursors. The process includes nitration, condensation, and hydrazide formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of high-energy materials and explosives due to its nitro groups.
Mechanism of Action
The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The pyrazole rings can interact with specific binding sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitro-pyrazole compound with high thermal stability and energetic properties.
Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate: A related compound with similar structural features but different functional groups.
Uniqueness
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is unique due to its combination of nitro and hydrazide groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16N8O6 |
|---|---|
Molecular Weight |
380.32g/mol |
IUPAC Name |
N'-[3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]-3-(4-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C13H16N8O6/c1-9-6-11(21(26)27)17-19(9)5-3-13(23)16-15-12(22)2-4-18-8-10(7-14-18)20(24)25/h6-8H,2-5H2,1H3,(H,15,22)(H,16,23) |
InChI Key |
DKPXKJSHDNXQKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromophenoxy)methyl]-N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B456316.png)
![N'-[(5-{3-chloro-4-nitrophenyl}-2-furyl)methylene]-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide](/img/structure/B456321.png)
![2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456322.png)
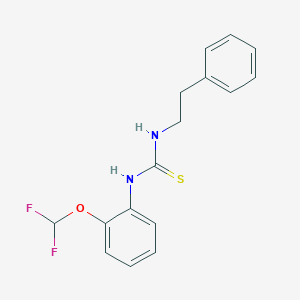
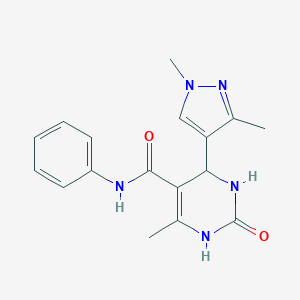
![1-(1-adamantyl)-4-nitro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B456326.png)
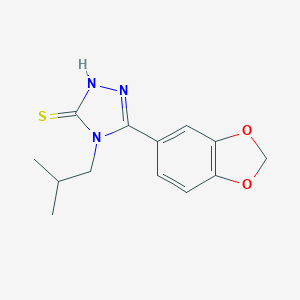
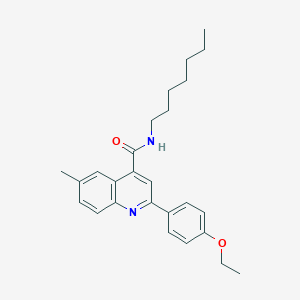
![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxy-10,13-dimethylhexadecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B456329.png)
![N-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456330.png)
![3-[(4-bromophenoxy)methyl]-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B456333.png)
![2-{[2-(4-chlorophenyl)cyclopropyl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B456334.png)
